![molecular formula C12H25N3O2 B13456431 tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopropyl)pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, alcohols, or amines; reactions are often carried out in polar solvents like DMF or DMSO.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. It is also utilized in the development of new diagnostic tools and assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(3-aminopropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness: tert-Butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate is unique due to its specific structure, which includes a pyrrolidine ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The presence of the pyrrolidine ring also enhances its biological activity and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C12H25N3O2 |
|---|---|
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-8-15(9-10)7-4-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) |
Clé InChI |
LWEMFVGEGVGGAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)
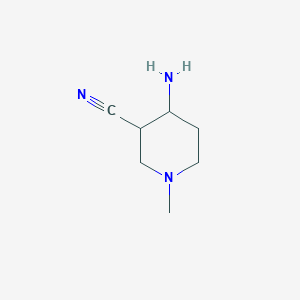
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13456390.png)
![1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)
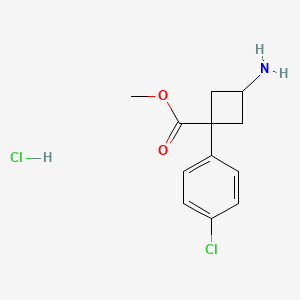
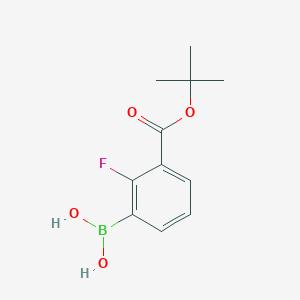
![rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13456408.png)

![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)
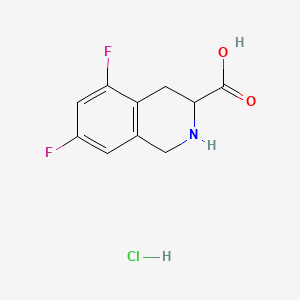
![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
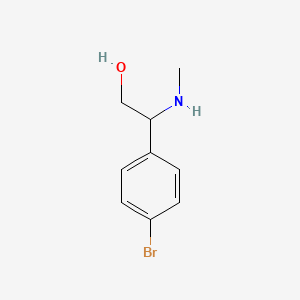
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
